molecular formula C15H12ClN5OS B2656656 N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226427-44-6

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2656656
CAS No.: 1226427-44-6
M. Wt: 345.81
InChI Key: GURDWFNFTNTAPT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5OS and its molecular weight is 345.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3-chlorophenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is part of a class of compounds involved in various synthetic and characterization studies. For instance, similar compounds have been synthesized through condensation catalysis, showcasing their potential in creating novel heterocyclic compounds with potential applications in medicinal chemistry and material science. Such synthetic pathways are often characterized using techniques like IR, NMR, and elemental analyses, providing a foundational understanding of their structural and chemical properties (Yu et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structural similarities to this compound have been studied for their photochemical and thermochemical properties. Such studies involve the evaluation of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), analyzing their light-harvesting efficiency and free energy of electron injection. This indicates their potential utility in enhancing photovoltaic cell performance. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with biological targets like Cyclooxygenase 1 (COX1), suggesting their relevance in drug discovery and development (Mary et al., 2020).

Structural Insights

The structural analysis of related compounds provides insights into their molecular configuration and intermolecular interactions. For instance, crystallographic studies have revealed the orientation of chlorophenyl and thiazole rings in such molecules, highlighting the potential for detailed molecular engineering to tailor their properties for specific applications. This level of structural understanding is crucial for designing compounds with desired physical, chemical, or biological properties (Saravanan et al., 2016).

Antimicrobial and Antitumor Activities

Research has also focused on evaluating the biological activities of these compounds, including their antimicrobial and antitumor potentials. Such studies contribute to the identification of new therapeutic agents, expanding the arsenal against various diseases. The synthesis of novel derivatives and their subsequent biological evaluation underline the continuous search for more effective and safer drugs (Gouda et al., 2010).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-10-3-1-4-11(7-10)19-13(22)8-12-9-23-15(20-12)21-14-17-5-2-6-18-14/h1-7,9H,8H2,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURDWFNFTNTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.